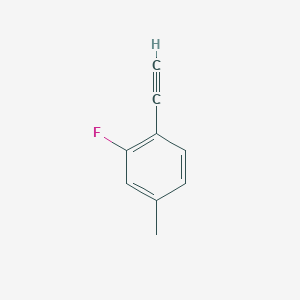

1-Ethynyl-2-fluoro-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZZGOJNYJPIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672120 | |

| Record name | 1-Ethynyl-2-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928304-42-1 | |

| Record name | 1-Ethynyl-2-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Value of a Fluorinated Arylacetylene Building Block

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2-fluoro-4-methylbenzene

This compound is a highly valuable substituted aromatic compound that serves as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the unique and synergistic properties of its constituent functional groups. The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it a strategic element in drug design.[3][4][5] Concurrently, the terminal ethynyl group provides a versatile reactive handle for a multitude of subsequent chemical transformations, most notably in carbon-carbon bond-forming reactions like the Sonogashira coupling and azide-alkyne "click" cycloadditions.[6][7]

This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound, designed for researchers and professionals in drug development. The narrative emphasizes the causal logic behind experimental choices, ensuring a deep understanding of the process from precursor synthesis to the final product.

Retrosynthetic Strategy and Pathway Design

The most direct and reliable approach to constructing the target C(sp²)-C(sp) bond is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis logically disconnects the molecule at the aryl-alkyne bond, identifying a halogenated fluorotoluene derivative and an acetylene synthon as the key precursors.

To maximize reaction efficiency and yield, this guide focuses on a three-stage synthetic sequence:

-

Diazotization and Iodination: Conversion of a commercially available aniline precursor, 2-fluoro-4-methylaniline, into the more reactive aryl iodide, 2-fluoro-4-iodo-1-methylbenzene. Aryl iodides are preferred substrates for Sonogashira couplings due to their higher reactivity compared to bromides or chlorides.[6][7]

-

Protected Alkynylation: A Sonogashira cross-coupling reaction between the synthesized aryl iodide and a protected alkyne, specifically (trimethylsilyl)acetylene (TMSA). Using a protected alkyne prevents self-coupling and other side reactions associated with the acidity of terminal alkynes.[8][9]

-

Silyl Deprotection: Mild and efficient removal of the trimethylsilyl (TMS) protecting group to yield the final terminal alkyne, this compound.[9][10][11]

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Fluoro-4-iodo-1-methylbenzene

The initial step involves the conversion of the amino group of 2-fluoro-4-methylaniline into an iodide via a Sandmeyer-type reaction. This classic transformation proceeds through an intermediate diazonium salt, which is then displaced by an iodide anion.

Causality: The diazotization must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, preventing premature decomposition and unwanted side reactions. The use of an aqueous system is standard for this procedure.[12][13]

Detailed Experimental Protocol: Iodination

-

Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-fluoro-4-methylaniline (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath. Slowly add a solution of concentrated sulfuric acid (H₂SO₄) in water while maintaining the internal temperature below 10 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the temperature remains between 0 and 5 °C. Stir for an additional 30 minutes after the addition is complete.

-

Iodination: In a separate beaker, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the previously prepared cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane. Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine), followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 2-fluoro-4-iodo-1-methylbenzene[14], can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Sonogashira Coupling with (Trimethylsilyl)acetylene

The Sonogashira reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[6][15][16] The reaction utilizes a dual catalytic system: a palladium complex activates the aryl iodide through oxidative addition, and a copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

Causality: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial as it acts as both a solvent and a scavenger for the hydroiodic acid (HI) generated during the reaction, driving the equilibrium forward.[7]

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

-

Setup: To a dry, oven-baked Schlenk flask, add 2-fluoro-4-iodo-1-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Solvent and Reagents: Add anhydrous triethylamine (TEA) or diisopropylamine (DIPA) as the solvent, followed by (trimethylsilyl)acetylene (1.2 eq) via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether. Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with additional ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil, 1-((trimethylsilyl)ethynyl)-2-fluoro-4-methylbenzene, is often sufficiently pure for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Part 3: Deprotection to Yield the Terminal Alkyne

The final step is the removal of the TMS group to unmask the terminal alkyne. This is a protodesilylation reaction that is readily accomplished under mild basic conditions.[9]

Causality: The silicon-carbon bond of the TMS-alkyne is susceptible to cleavage by nucleophiles, particularly fluoride ions or bases.[10][17] A simple and cost-effective method is using potassium carbonate in methanol.[11] The methoxide ion generated in situ is the active nucleophile that attacks the silicon atom. This method is generally preferred for its mildness and ease of workup.

Detailed Experimental Protocol: Deprotection

-

Setup: Dissolve the crude 1-((trimethylsilyl)ethynyl)-2-fluoro-4-methylbenzene (1.0 eq) in methanol (MeOH) in a round-bottom flask.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (approx. 0.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Workup: Concentrate the reaction mixture in vacuo. Add water and extract the product with a nonpolar solvent like hexanes or diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration and concentration, the final product, this compound[18][19], can be purified by flash chromatography on silica gel to yield a pure liquid or low-melting solid.

Data Summary

| Step | Key Reagents | Catalyst/Co-catalyst | Solvent | Conditions | Typical Yield |

| Iodination | 2-Fluoro-4-methylaniline, NaNO₂, KI | - | H₂O / H₂SO₄ | 0-5 °C, then RT | 65-80% |

| Sonogashira | 2-Fluoro-4-iodo-1-methylbenzene, TMSA | PdCl₂(PPh₃)₂, CuI | Triethylamine | RT to 50 °C, N₂ | 85-95% |

| Deprotection | TMS-protected alkyne, K₂CO₃ | - | Methanol | RT, N₂ | 90-98% |

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound, a key intermediate for advanced applications in pharmaceutical and materials research. By understanding the rationale behind each procedural choice—from the selection of the aryl halide to the use of a protected alkyne and the specific conditions for each reaction—researchers can confidently and efficiently produce this valuable chemical building block. The methodologies presented are based on well-established and robust chemical transformations, ensuring high yields and purity.

References

- Benchchem. (n.d.). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG6OGMsfrEDxD9iq4msnFcPlf7rjON82wohGvLnH7Q1Vcpq1h7IYGFY_K7lIGO8PhQr1E5EfomPFy38BfBaPv5oFMNPPc4MYgHvZoRgD2eIlYebNHxMMznug0j6_edXDitwwmbiHgeLev4XwFo1x41Xa4aJtkQ2eHxw_4PuGCDyiWD_fOMHValHe2CRI_V9hcgekYcNOH-fFtUXnaSdIzM7cHbXcPz9dYpkBpoSuJSYnHpi4Ab4EQDTA==]

- Alonso, F., Moglie, Y., & Radivoy, G. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Advanced Synthesis & Catalysis, 2005(9), 1859-1864. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWAIteDdY71M3sgu8zrIYeK5ftbOc9r_81htSbVIBMfxzaoDTQ8pX6AMiSied8w47XQDNkA3XrG5Qs7h3tSHVswrDdJEvl22EEybHczyIdMem4euGQK6LFIucNpGKRyMi7ukOKqtKtVTzzBhbwTQW7aIGRcNBizKEhPntugC64REdazFzZmX4u0pgnSUi8XVAU-NzXo1ptxws4r3BN6mhmAy3xdgMAjRkgr0Yn8yzSew==]

- Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, SP100. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQvEkk85TsXsDIuOO0pZCeym2mlXYKpLNTEPCs_qy9Xq4adfq94w582UE9lRDQKCk-TgbSoryxnxRiEp0k1DK5qc-DkfnD1LowPcAGEhvIVLzc69iEf2kKwPg=]

- Chem-Impex. (n.d.). 2-Fluoro-4-methylaniline. Retrieved from Chem-Impex International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhrwUw5bbkByjRgwupz61ECqr_5vHFiL2R8m2WNAXH3eEIARhm56iSA9Jd5vKFU3iBPMqYl4nHVDVzow6tdpA5ljxojq5EU4Rf2H9rb8SKd1YIA82swNVwHGZvJ5ZUX4mF6Ss=]

- Orita, A., & Otera, J. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Chemistry, 30(9), 1969-1974. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDH_vUNjQMFgVG17sbTv-mPRZ-ed0b52xyOJ3a6KbVXQUiQktskOVUCLckDrj4wipTvw5V0TUksSxRzIRL7sMLG6ERMvE79RCiN5RpDp7yMebXAkcRcFic2uZj0O12uwp6ZZDbaefTyyiyTJMt657chW-KSDN0Jd1JIx7uUVBB2aQafWH0B6BLr1vK3FCEOScDuV0YVSc=]

- ChemicalBook. (n.d.). 4-Fluoro-2-methylaniline synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq3NQP97UinJDkc-1pTNnDpDm0sWtttMpc5DgT6pXruYjz-370VcV52tgvCelKfxK4hU8vtiHwDdzos5CsflikfghNl_Tp4j1CIErGA0C_307BxE0VmTCQ9ibDUFdYJ6Npbrk4r8Yo1T58ui1iRgm998xU70avfdrDQb4sYHo=]

- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [https://vertexaisearch.cloud.google.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPPGQECoNbf-GPVt2KWsrki84HdSlygfexfq_hk6TXC5rCmbl3Cfh2-3ZzBNQ4pz0klM25dRxkr6m_AqlQpH4dd_ZeSh1ztpIEl3NG1q90ysU9aDSCB4sz5MmyyNSCo14dtdOFB3lBxuqJQdoFL9FkxLmcZF20j3EgBrUwf7HZR0txayivwMelkcPfPvyO_ehoSU-sjoN4eLErEtHjRQxc_fbyR0mKdbRrbcTN8tebpw2JmtgjAZpvafNmIoMyOdUfDkgtc3Ec]

- Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGATMJv-t1G3zwN_9NuknSdsVvdjqu1UDCcvGuYdCLzzKmJC3tUYRXnRDl5xGZeSprzgf_r1PSX4m5bnaZZkKLvrdWdhZAN3VnPU5x3wthBuoguQnrvwtqWFmRpKZ3GS5QfNzo0GUp1TilrduCE]

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqp8w1tCeNKEJ6fGH7YLx9mA54rdbEtM3wpJg3MtwKhMtv1LulQ7zCXqMr-BxNO9G4TraOGx5EuV2Bf3sMessekDV34Y_cN_ZibgFPCdTW3I5_UewSEGvpSulp3AMGSfkA3xIElWEWX1WG8jCyBLiBcxH_rKUY6vY6IjxHjrcaMe4jUL3Uey8b7fbpxTFKt9NynxxWlZStlsN1yroy0A9W3EmQ2_UkWwsFOZoQ7IBPUSyxdqwOY_hDQP9qlJdDsqx-CKkbJ3RvIDdMDScY8nhyjfQzso0Wu73lsGB7xbTZ7w==]

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylaniline 96%. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.

- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline. Retrieved from Ossila. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOCaB9UwUin7vWmWCzjxkBew_bAub1z4kSwHcRmj2eZnJ6zELM8Q3C0JY9Sq0LJVMrF0icDz8WBUvcFDohznVVbU6oR1AOec1hPhbsMO51aI1bu8QOWZKxHLUkX4ANX5eG9GvzlK4gbQJeb9UpESyl08Ial0dbKf6ALwd2]

- Wang, L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14756-14768. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8-57l2cC38VkXY4QRV2VSTC55jRojihDKMVxxTs3T8xQmSbm2XkGDOf-4qUui9LCvEHEPbpo8vnHMk1bD5_9a5DHwYYtWceXmSmrfIWOurgHXNExmgzzIbVd8ANP_F6uuWhqOMdV5sftVfXc=]

- Jin, G., Zhang, X., & Cao, S. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Organic Letters, 15(12), 3114-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBCuy03c9O8DOB4a-Se3vvcatxYdC8myaj8dgw92iHI70zxH6RDodWFvXRnlg0rVTQEbCBu7ghRr5C0FmMYwjjmqT3nm6y3H-8jtIQ0I-AMu7BKnPUO1ErnQaBBm2q3Mb6C5dM]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeHWvP9rFY-kR9elrx41AvYPsUhAMxniWp59qc9P6omWI3RSATw5TZ_WsQbR_9HgjT3uspmyIXhEfh4C8SPrfM8ywGVtNA52_lXtJ4H65UZf0falwD79TBk-_0RojhGWC6ca9_hcQ79wRPIG41Q7uhQA4Pp2n1zWqnKf3xwn3xVVLdZ0Pd]

- CymitQuimica. (n.d.). CAS 39998-81-7: 2-Fluoro-4-iodo-1-methylbenzene. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCEtJMRfeSKd2qHczIcQBq5Q5ssaDjHNLrbfX7-YOlSaFKLy4GDKCijtLmdDhOE0nA7MSKYlkkfMmFYG9mRfRR8BSm2-K00enmmfBOYEIsByAkhJtBlCPEZx2yD1gLne9PTA0=]

- ChemScene. (n.d.). 1-Ethynyl-2,3-difluoro-4-methylbenzene. Retrieved from ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDNbN2t-MXRq9-PjaCDctO51B7ThLPBkOC4Y-okO4hFP9BcySNm7DWI_lI1P0QYwOGHMx7FHqYUYXzv_xdbHuSolLnRCDmx3MeAKAGCQKvdoAQsE7KGHGWYRXpw3sxCbx1uyxUn8xUDMdFIrTW]

- Langer, P., et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 41(29). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlbdaATYYeKR8G93xfxi92DGHg0BMpXUcywYZ6QSwYaqWMGcnATenEDV_axmC2l9rp-stKEUEkxMeQvO_JKZ5wC2lO_vGdXlB2TgeICh-HDv2NQttGjBMDUrdZ9AJYmEOW4jpxB1-9Q0cLI8volQhl2Jum18J7QcllYeEPZMRn9Pc_m_x10Rp0w9uU09SLOnKYpDRq_AuOihCX7XwRPY2jGN9GM6b1Bz6ESff4NzEGOSOVZMq3FWnvjYP90GkfEL3HRKbHcgEXIb9qLmFxaT1HcLQK8APRiXEGJbGYddaYYCt5TOYAPwLYGzGeVJqaaEOQfHrAgrKi092QpA2x-boThqz6MIoJ]

- ResearchGate. (n.d.). Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlUXCo6MYIqWj17Z2ofRNG8EwXwoOUTradnM9vWn-QP0JCk0tWegwwZiqUmob5nQlzQqSnTFi6Omj2DJXWODP0i706ZhAcjbdBuB1rigGx3QjXD0Qd1SsexMJANjc4lGMM1c0OieKjRKtntbuf89de3ilG12WKavIkbVc5hJTW-fXcCuo2-y8nl0ud2FKT4eKdeQUbkPf9_93QqRi-bAKYwQVavI8WNJiN61d2cKNXZHzGC1VsNk7vfbR3auY0zQXwEbyczaNAcA==]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5cexXl2h5w965HvjB0-RCTEQnCkadB5d46tfmcGh6XCT6_TUEHPNHEyMGztWlngGG0o0c0T0AuHeypdKUS1YSawhhr7-lR__eEV92vu90GLD4uws4EVq_jxPV2ljO5_XcRzgSbADMFDjZGYJsseO2eHFKkZQU32NDbo7Z6g==]

- BLD Pharm. (n.d.). 928304-42-1|this compound. Retrieved from BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoDQrPhBqgT-TYhMu5H3TkrbPwh_9lb08DKo7XokEfMpFqi_TAFH45hEO8Y4hHwU-g14uqieAQf6bR-KVGeIg2fPKJaGjsqrFOpnUozsOUNyuOf-I2yNjKZ4pWJAoUDd7ZcYAXwSEJhhok393T]

- Guidechem. (n.d.). How to Prepare 1-Fluoro-4-iodobenzene?. Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrEOTsKJDdT6bQYzJJ5MuVJapm9KcXB0sQSU9hjiufREaXzrsI8Lga8F90BPHv7qcEwm9-J-O24LfWHv04O7qry5rLv2zSjle7vPDjjMLTiOW2GVL1u2VuLM-9UCLPxWltEgC-zbtwNuC6NjGiyKNa5rV1Y-NnTrzt4EQ8HjMB4PQ_-E3KTLzvOPo=]

- Singh, R. P., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 6(5), 2748-2755. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZpaHPwNYZkuMh3geGonui16M_8CcwuV6V2VuoHo_0P7vXcyTgCqt7OLttWDmdTElDXac2RnDfLzl0GHilv_Jv6gmYMjREKB9FSwJgJEeg2MAt1NKTa6ewlRpsEOkMSfh0eaP4FfXaa-LYYzStwQbr58vjPCCCL-4prKW6aijNA9cpX_AKaEz8l8zy82i7hUZq60T9PIlSwVNygfZ_Ab02cd7bZYqeVEg=]

- Sigma-Aldrich. (n.d.). 1-Ethynyl-2-fluorobenzene 97%. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUB4Fjwt4xtvQz1j5ZE0YMZDBemNhp4XFC50AljvImGDaaCQmJdD-4kOVQorYQ4PkyXY_Q3Nbwj2E-662KTWFj1xQokfnfL6pWRs_HGkaSDRjrM3_JjyOKvIcyJ9QxcHiaQct7m3Y5octg-ygQLHLHOk09SA==]

- Organic Syntheses. (n.d.). Iodosobenzene. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKH8V10kHr-t028vnnHwu8esvWL3eeSGlQjc5GAUR6lAEk01-ix2U3xJ1UxkJrMAKi1yGw_p0Y8QKUTf3-adN8BSxGXXM-BS7lFBRqJ-bz6BZzyHdxNCIMwc7mQDNM6RPSWkJOQA==]

- Sigma-Aldrich. (n.d.). 4-Fluoro-1-iodo-2-methylbenzene. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn0KtIucVycbzFHMoCmuUJOOqkH4QngZahmnEu5-KyFLCn7YLoeOpWAvlVyonKt4yjqJQr2NMrifRyGSm9ZhujmdwtGddzdQHS_C7yOBwqQUy4aIO77WXPCmFByjQWl38BfVBYzDr_o0jzXrbUfoCOsXQq5bCpnv2q-IdjEBeDOfq4odySjKzQawG2WPEN5SXlMw==]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Retrieved from Google Patents. [https://vertexaisearch.cloud.guge.com/grounding-api-redirect/AUZIYQFvvdx72yjNsoU_BKvACltPC-fM3j19Oeh33TaGPLdlK0oSNK5fb3Re5YjivJtNDTrY4iXSczk5Upcw7Qpyfa5zDqXROu8-KJNY13r2wHYF4BbaKWIA5WPilbxPwDp3K5oasF3i5tezoxvahZc=]

- Fernández-Ibáñez, M. Á., et al. (2017). Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination. Organic Letters, 19(20), 5613–5616. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG73XDBaDzOXXi3prqGuHQVLGMxdy8tUHIz2CT7qX_ECGmq3VNPiFoOzBHbrQ0eQ0mx5G2doYaSNvExvJS84achm_FqyuMtDCCr4t2vabFO8mUvl2Vx0T34rCTFWTQMoImx6ZXil9O1IqvJewKflEo=]

- Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 61(14), 5822-5880. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ4Y0Z88AI1GP4iHNqh-x799uSyVEHXUsQuUthyeGdu8_6ktaIWWIoOq-zoaGhneAIDUKAZBNYsIakbBJl3xvVIbZ5WybCFRSk_VM7k-DRUru4s8p7kQgITNVV3V7-kIaPVhlz4LPWIc0x7WEgC9wfVP2ihdIduPqzH_Wce9r3l1dSD-mNGz-bUgGZeCrrhLzfs_VyqDTmj3nP9TxOVnKZD8kVg0cnDOXC9lhWxMg=]

- Google Patents. (n.d.). Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYuwRhJIW_2thdz0GVtCXM1JANGJK901vEk4kkHymLL4ajAWuIY7eJhvXZi3BIqmQH8Irr0iKARjrycqQW_-FXzsNWiTCZWcmjAz1NkaReois5mclnj-7mSInaqjj-gEkCdKH5IGo9EtPzag==]

- PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJXcF0GUOFrAWcpAeFyTrFeWoKITEZHAY6k81Al6fIjkKUhehch4VmNSb6Jkcecwv1EMnNPomnjohdUqi8sGx33CIMGgVmnNCyFAZBvBYyAVfIxbuvX42DBbP0l_3OdCqKRqsesR2u2lPmFucf]

- Singh, V., & Kumar, R. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4983. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf7nNrvhKUwzzyMvpE-MRgEYxrGrrgoWPKjeDXAtXOuD5coaYW7D-S39tgrDAiuHHsR1UyPuCJKAT-f3q_50dDg5dX-ijuebfmwuOUNp6E4I3mTdUofnPDlPNsfnIX9tU3K0Zt7uAn799J3PTN]

- PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGSq91KcoowOC2g9qJghzNOOCQvzUQUBQ8W5P24RqbyPUrXzxq7rBtg828cc6sBziqH-D960jxQN2IxeS3nnLaqD8fFK7xukPXkCn_uuHyPTk5fz8x8yzlKYXj-6MGg5eC7nei9RkKe1lK3KCWMXSppFexH-udWUWlgWTLeWc=]

- Khan, R., et al. (2018). Versatile Catalytic Reactions of Norbornadiene Derivatives with Alkynes. Catalysts, 8(11), 522. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-4T-LwICGF7FBTxS0P3C9YzZmfntRdwzgg7QizSvQzEOfnvb1eF7-E0bsJn20P-H8-auH4aldAEggisaZvhEtp9aFIoFPluRHZduafHwaRF_u8dUwSBPhEwjzcp-4ebMAnTdWxRJpYaZxcSlTiCqc6iZ66jEBmB--_UyMuz3oCuoMJtz9uuBJlYJpSoL1grHiOdLbN9UQQK_4TZHyRHyXp4gGmFs=]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cssp.chemspider.com [cssp.chemspider.com]

- 12. Page loading... [guidechem.com]

- 13. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 14. CAS 39998-81-7: 2-Fluoro-4-iodo-1-methylbenzene [cymitquimica.com]

- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound [sigmaaldrich.com]

- 19. 928304-42-1|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Molecular Structure, Synthesis, and Application of 1-Ethynyl-2-fluoro-4-methylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-2-fluoro-4-methylbenzene is a strategically-functionalized aromatic compound that serves as a highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique architecture, featuring a terminal alkyne for coupling reactions, a fluorine atom to modulate electronic and pharmacokinetic properties, and a methyl group for steric and electronic tuning, makes it a prime candidate for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its molecular structure, details robust synthetic protocols with mechanistic insights, explores its applications in drug discovery, and outlines critical safety and handling procedures.

Introduction: A Molecule of Strategic Importance

The confluence of three key functional groups on a single benzene ring—ethynyl, fluoro, and methyl—positions this compound as a compound of significant interest. Each moiety imparts distinct and advantageous characteristics that can be leveraged in the design of novel therapeutics and advanced materials.

-

The Ethynyl Group: As a terminal alkyne, this group is the molecule's primary reactive handle. It is a cornerstone of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1] This functionality allows for the rigid and linear extension of molecular frameworks, a common strategy in inhibitor design.

-

The Fluoro Group: The strategic incorporation of fluorine is a well-established tactic in modern drug design.[2] As the most electronegative element, fluorine can profoundly alter a molecule's properties by modulating the pKa of nearby functional groups, blocking sites of metabolic oxidation to improve drug half-life, and forming unique non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) with protein targets to enhance binding affinity.[3][4]

-

The Methyl Group: The methyl substituent provides another layer of control. It can influence the molecule's conformation, lipophilicity, and steric profile, which are critical factors in optimizing a drug candidate's fit within a biological target's binding pocket.

This guide will dissect these features, providing the technical foundation necessary for researchers to effectively utilize this versatile building block.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent. The properties of this compound are summarized below. Note that some data is for the closely related isomer 4-Ethynyl-1-fluoro-2-methylbenzene and should be considered representative.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 928304-42-1 | [5] |

| Molecular Formula | C₉H₇F | [6] |

| Molecular Weight | 134.15 g/mol | [6] |

| Boiling Point | 169-170 °C (lit.) | [1][7] |

| Density | 1.007 g/mL at 25 °C (lit.) | [1][7] |

| Refractive Index | n20/D 1.5210 (lit.) | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Signatures

While a definitive spectrum for this specific isomer requires experimental acquisition, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR: The spectrum will exhibit distinct signals corresponding to the acetylenic proton (≡C-H), typically a singlet around δ 3.0-3.5 ppm. The aromatic region (δ 7.0-7.5 ppm) will show a complex splitting pattern due to the three non-equivalent protons, with coupling to each other and to the fluorine atom. The methyl group (-CH₃) will appear as a singlet around δ 2.3-2.5 ppm.

-

¹³C NMR: Key signals will include the two acetylenic carbons (C≡C) between δ 80-90 ppm. The aromatic carbons will appear between δ 110-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF). The methyl carbon will resonate around δ 20 ppm.

-

¹⁹F NMR: A singlet or narrowly split multiplet will be observed, with a chemical shift characteristic of an aryl fluoride.

-

Infrared (IR) Spectroscopy: Two highly characteristic peaks will be present: a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and another sharp, weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch. Strong absorptions corresponding to C-F and aromatic C-H and C=C bonds will also be present.

Synthesis and Mechanistic Insights: The Sonogashira Coupling

The most reliable and common method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction. This reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[8]

Conceptual Workflow

The synthesis begins with a di-halogenated precursor, 1-bromo-2-fluoro-4-methylbenzene, which is coupled with a protected or terminal alkyne source, such as trimethylsilylacetylene, followed by deprotection.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Copper-Free Sonogashira)

Modern protocols often omit the copper co-catalyst to prevent the undesirable side reaction of alkyne homocoupling and simplify purification, which is especially critical in pharmaceutical synthesis.[8]

-

Reactor Setup: To a dry Schlenk flask under an inert argon atmosphere, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq), an air-stable palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a suitable solvent like dimethyl sulfoxide (DMSO).[8]

-

Reagent Addition: Add ethynyltrimethylsilane (1.2 eq) followed by a suitable base, such as 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).

-

Causality: The base is crucial for deprotonating the terminal alkyne (in traditional Sonogashira) and for neutralizing the H-X acid formed during the catalytic cycle, preventing catalyst deactivation.

-

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-4 hours).

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification (Step 1): Purify the crude silyl-protected intermediate by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in methanol and add a mild base, such as potassium carbonate (K₂CO₃). Stir at room temperature for 1-2 hours.

-

Causality: The mild base selectively cleaves the silicon-carbon bond without affecting the rest of the molecule.

-

-

Final Purification: After completion, remove the methanol under reduced pressure, add water, extract with ethyl acetate, and purify by column chromatography to yield the final product, this compound.

Catalytic Cycle Visualization

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Applications in Drug Development: The Power of "Click Chemistry"

A primary application of this compound is its use in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,4-disubstituted 1,2,3-triazole rings.[1] This reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.

The resulting triazole ring is an excellent bioisostere for an amide bond but is resistant to hydrolysis, making it a highly desirable linker in drug design. The fluoromethylphenyl substituent can then be used to probe interactions within a protein's binding site or enhance pharmacokinetic properties.

Protocol: CuAAC Triazole Formation

-

Setup: In a vial, dissolve an organic azide (R-N₃) (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol %) and sodium ascorbate (10 mol %) in water.

-

Causality: Sodium ascorbate is a reducing agent that converts the air-stable Cu(II) salt into the active Cu(I) catalyst in situ.

-

-

Reaction: Add the catalyst solution to the azide/alkyne mixture. Stir vigorously at room temperature. The reaction is often complete within 1-12 hours.

-

Workup and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The resulting triazole product is typically purified by crystallization or column chromatography.

CuAAC Reaction Diagram

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 928304-42-1|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | CID 16213797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE [chemicalbook.com]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-Ethynyl-2-fluoro-4-methylbenzene for Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of the solubility of 1-Ethynyl-2-fluoro-4-methylbenzene, a compound of interest in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical properties, anticipated solubility profile, and a robust experimental protocol for precise solubility determination. The narrative emphasizes the causal relationships in experimental design and the principles of scientific integrity, ensuring a self-validating approach to solubility assessment.

Introduction: The Significance of Fluorinated Alkynes in Medicinal Chemistry

This compound belongs to a class of fluorinated aromatic compounds that are gaining significant traction in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The ethynyl group, a versatile functional handle, allows for its participation in various coupling reactions, such as the Sonogashira coupling, making it a valuable building block in the synthesis of complex molecular architectures. An accurate understanding of its solubility is paramount for its effective utilization in synthetic protocols, formulation development, and for predicting its behavior in biological systems.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇F | [2][3] |

| Molecular Weight | 134.15 g/mol | [2][3] |

| Boiling Point | 169-170 °C | [2] |

| Density | 1.007 g/mL at 25 °C | [2] |

| IUPAC Name | 4-ethynyl-1-fluoro-2-methylbenzene | [3] |

| CAS Number | 351002-93-2 | [3] |

Anticipated Solubility Profile

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Insoluble | The hydrophobic benzene ring and ethynyl group dominate the molecule's character. |

| Methanol | 5.1 | Soluble | The methyl group and aromatic ring will interact favorably with the alcohol. |

| Ethanol | 4.3 | Soluble | Similar to methanol, good solubility is expected. |

| Acetone | 4.3 | Soluble | A versatile polar aprotic solvent that should readily dissolve the compound. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | A common solvent for organic reactions, expected to be a good solvent. |

| Dichloromethane (DCM) | 3.1 | Very Soluble | A nonpolar solvent that should readily dissolve the aromatic compound. |

| Toluene | 2.4 | Very Soluble | The similar aromatic structures suggest high solubility. |

| Hexane | 0.1 | Soluble | A nonpolar solvent that should be suitable for dissolving this compound. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This method involves equilibrating an excess of the solute with the solvent over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, THF, DCM, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetic study is recommended to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered samples and the standard solutions using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the saturated samples.

-

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Data Analysis and Thermodynamic Modeling

Once the solubility data is obtained at different temperatures, thermodynamic models can be employed to correlate the data and derive important thermodynamic parameters. The modified Apelblat equation is a commonly used semi-empirical model for this purpose.

The general form of the Apelblat equation is:

ln(x) = A + B/T + C*ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the experimental data.

These parameters can provide insights into the dissolution thermodynamics, such as the enthalpy and entropy of solution.

Implications for Drug Development

The solubility of this compound is a critical parameter that will influence several aspects of its application in drug development:

-

Synthetic Chemistry: Knowledge of its solubility in various solvents is essential for designing efficient reaction and purification protocols.

-

Formulation: For a compound to be developed into a drug, it must be formulated in a suitable delivery vehicle. Solubility data is crucial for selecting appropriate excipients and for the development of both oral and parenteral dosage forms.

-

Pharmacokinetics: The aqueous solubility of a drug candidate is a key determinant of its absorption and bioavailability. While this compound is expected to have low aqueous solubility, this information is vital for considering formulation strategies to enhance its absorption.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While experimental data is currently lacking, a sound scientific basis for its anticipated solubility profile has been established. The detailed experimental protocol provided herein offers a robust methodology for the precise determination of its solubility in various organic solvents. An accurate understanding and experimental determination of the solubility of this and other fluorinated building blocks are essential for accelerating the discovery and development of new and effective medicines.

References

-

Mishra, B., & Tiwari, S. (2025). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. [Link]

-

ResearchGate. (2015). Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

Sciencemadness Wiki. (2020). Phenylacetylene. [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-2-fluoro-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is continually evolving, with an increasing demand for novel molecular scaffolds that offer unique structural and electronic properties. Substituted phenylacetylenes, in particular, are privileged motifs in drug discovery, serving as key building blocks for a diverse range of therapeutic agents. 1-Ethynyl-2-fluoro-4-methylbenzene, a distinct isomer within this class, presents a compelling case for investigation. Its unique substitution pattern—an ethynyl group for reactivity, a fluorine atom for metabolic stability and modulation of electronic properties, and a methyl group for steric influence—positions it as a valuable synthon for the development of new chemical entities.

This technical guide provides a comprehensive overview of the physical properties of this compound (CAS No. 928304-42-1). In the absence of extensive published experimental data for this specific isomer, this document serves as a predictive and methodological framework. It is designed to equip researchers with the foundational knowledge and experimental strategies required to fully characterize this compound of interest. We will delve into its structural and physicochemical identity, outline robust protocols for the determination of its key physical properties, and describe the expected spectroscopic signatures that confirm its molecular structure.

Compound Identification and Isomeric Considerations

Clarity in compound identification is paramount to ensure the reproducibility and accuracy of any scientific investigation. This compound is a substituted aromatic hydrocarbon with the molecular formula C₉H₇F and a molecular weight of 134.15 g/mol .[1]

It is crucial to distinguish this compound from its isomers, most notably 4-Ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2) . Much of the readily available physical property data in chemical databases is erroneously attributed to the former while belonging to the latter. This guide will focus exclusively on the properties and characterization of the 1-ethynyl-2-fluoro-4-methyl isomer.

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 928304-42-1 | [1] |

| Molecular Formula | C₉H₇F | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C#C | |

| InChI | InChI=1S/C9H7F/c1-6-3-4-8(10)7(5-6)2-5 | - |

Predicted Physicochemical Properties

Based on the general principles governing the physical properties of alkynes and substituted aromatic compounds, we can predict the expected characteristics of this compound.[2][3][4]

Table 2: Predicted Physical Properties

| Property | Predicted Value/State | Rationale |

| Physical State | Liquid at STP | Similar low molecular weight substituted benzenes and alkynes are liquids at room temperature. |

| Boiling Point | Moderately high | Expected to be slightly higher than corresponding alkenes and alkanes due to the polarizability of the triple bond. The boiling point will be influenced by intermolecular dipole-dipole interactions arising from the C-F bond. |

| Melting Point | Low | As an asymmetrical molecule, crystal lattice packing may be less efficient, leading to a lower melting point compared to more symmetrical isomers. |

| Density | Greater than water | The presence of a fluorine atom generally increases the density of organic compounds. |

| Solubility | Insoluble in water; Soluble in organic solvents | The molecule is predominantly nonpolar, making it immiscible with water but soluble in common organic solvents like ethers, toluene, and chlorinated hydrocarbons.[2] |

Experimental Determination of Physical Properties

To empirically validate the predicted properties, a series of standard laboratory procedures should be employed. The following section outlines the methodologies for these determinations.

Boiling Point Determination

The boiling point is a fundamental physical constant that is indicative of a substance's volatility.

Protocol: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Caption: Boiling Point Determination Workflow.

Density Measurement

Density is a measure of mass per unit volume and is a characteristic property of a substance.

Protocol: Pycnometer Method

-

Pycnometer Calibration: Weigh an empty, clean, and dry pycnometer. Fill it with deionized water and weigh it again. Record the temperature of the water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound and weigh it.

-

Calculation: Use the known density of water at the recorded temperature to calculate the volume of the pycnometer. Then, calculate the density of the sample.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a sensitive measure of purity.

Protocol: Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the scale. Record the temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.[5][6][7][8][9]

Expected ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern corresponding to the three protons on the benzene ring. The coupling with the adjacent fluorine atom will further split these signals.

-

Methyl Protons (δ ~2.3 ppm): A singlet corresponding to the three protons of the methyl group.

-

Alkynyl Proton (δ ~3.0 ppm): A singlet for the terminal alkyne proton.

Expected ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 110-165 ppm): Six distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.

-

Alkynyl Carbons (δ ~75-90 ppm): Two signals for the sp-hybridized carbons of the ethynyl group.

-

Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon.

Expected ¹⁹F NMR Spectrum:

-

A single resonance for the fluorine atom, likely in the range of δ -110 to -130 ppm, coupled to the adjacent aromatic protons.[5][7]

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

-

≡C-H Stretch: A sharp band around 3300 cm⁻¹.

-

C≡C Stretch: A weak to medium band around 2100 cm⁻¹.

-

C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 134.

-

Fragmentation Pattern: Loss of the ethynyl group (M-25), loss of a methyl group (M-15), and other characteristic fragments of substituted benzenes.

Synthesis Pathway: The Sonogashira Coupling

A plausible and widely used method for the synthesis of aryl alkynes such as this compound is the Sonogashira coupling reaction.[10][11][12][13][14] This reaction involves the cross-coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Proposed Synthetic Route:

The synthesis would involve the coupling of 1-bromo-2-fluoro-4-methylbenzene with a protected form of acetylene, such as trimethylsilylacetylene, followed by deprotection.

Caption: Proposed Synthesis of this compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. While specific toxicological data is not available, it should be handled as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive framework for its identification, the prediction and experimental determination of its physical properties, and its spectroscopic characterization. By following the outlined methodologies, researchers can confidently and accurately characterize this compound, paving the way for its use in innovative scientific endeavors.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Lin, S.-Y., Chen, Y.-J., & Wu, M.-J. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(3), 3359–3373. [Link]

-

Zhang, C., Miller, T. F., & Chatterjee, A. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 16(10), 1876–1882. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(6), 3220–3225. [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

-

Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkynes. [Link]

-

ResearchGate. (2025, August 7). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

2a biotech. (n.d.). This compound. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]

-

Unacademy. (n.d.). All About Structure And Physical Properties Of Alkynes. [Link]

-

Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. [Link]

-

PubChem. (n.d.). 1-Ethyl-2-fluoro-4-methylbenzene. [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. [Link]

-

PubChemLite. (n.d.). 1-ethynyl-4-fluoro-2-methylbenzene (C9H7F). [Link]

-

PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. [Link]

-

ResearchGate. (2025, August 7). (PDF) Modeling of alkynes: synthesis and theoretical properties. [Link]

-

NIST. (n.d.). Benzene, 1-ethynyl-4-methyl-. [Link]

-

SpectraBase. (n.d.). 1-Ethynyl-2-fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene. [Link]

Sources

- 1. 928304-42-1|this compound|BLD Pharm [bldpharm.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Ethynyl-1-fluoro-2-methylbenzene

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. This guide provides an in-depth technical overview of the spectral data for 4-ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2), a substituted aromatic compound with potential applications as a versatile building block in organic synthesis.[1][2][3] It is important to note that the nomenclature in this chemical space can be ambiguous. While this guide focuses on the 4-ethynyl-1-fluoro-2-methylbenzene isomer due to the greater availability of reference data, researchers investigating "1-ethynyl-2-fluoro-4-methylbenzene" will find the principles of spectral interpretation discussed herein highly applicable.

This document is structured to provide not just raw data, but a comprehensive interpretation grounded in the fundamental principles of spectroscopic techniques. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both predicted data and the scientific rationale behind these predictions. Each section includes a detailed experimental protocol to ensure that the described analyses are reproducible and self-validating.

Molecular Structure and Isomerism

To establish a clear frame of reference, the molecular structure of 4-ethynyl-1-fluoro-2-methylbenzene is presented below. The numbering of the benzene ring is crucial for the subsequent assignment of NMR signals.

Caption: Molecular structure of 4-ethynyl-1-fluoro-2-methylbenzene.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

While a full experimental spectrum is not publicly available, the characteristic absorption bands for the functional groups in 4-ethynyl-1-fluoro-2-methylbenzene can be predicted with high confidence.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3310 | ≡C-H stretch (alkyne) | Strong, sharp |

| ~2110 | C≡C stretch (alkyne) | Medium, sharp |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2970-2860 | C-H stretch (methyl) | Medium |

| ~1610, ~1500 | C=C stretch (aromatic ring) | Medium |

| ~1250 | C-F stretch (aryl fluoride) | Strong |

| 800-900 | C-H bend (aromatic, out-of-plane) | Strong |

Interpretation of the IR Spectrum

The IR spectrum of 4-ethynyl-1-fluoro-2-methylbenzene is expected to be dominated by several key features. A sharp, strong absorption around 3310 cm⁻¹ is indicative of the stretching vibration of the acetylenic C-H bond.[4] The carbon-carbon triple bond stretch will appear as a medium, sharp peak around 2110 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations between 3100 and 3000 cm⁻¹ and characteristic C=C stretching absorptions around 1610 and 1500 cm⁻¹. The methyl group will exhibit C-H stretching vibrations in the 2970-2860 cm⁻¹ region. A strong absorption band, characteristic of the C-F stretch in an aryl fluoride, is anticipated around 1250 cm⁻¹. Finally, strong bands in the 800-900 cm⁻¹ region, resulting from out-of-plane C-H bending, can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[5][6][7]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.[6]

-

Sample Application: Place a small amount of the 4-ethynyl-1-fluoro-2-methylbenzene sample directly onto the ATR crystal. If the sample is a solid, use a press to ensure good contact between the sample and the crystal.[5]

-

Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution by probing the magnetic properties of atomic nuclei.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-ethynyl-1-fluoro-2-methylbenzene in CDCl₃ is detailed below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H (ethynyl) | ~3.2 | Singlet | 1H | N/A |

| H3 (aromatic) | ~7.2 | Doublet | 1H | J(H,F) ≈ 8-10 Hz (ortho) |

| H5 (aromatic) | ~7.1 | Doublet of doublets | 1H | J(H,H) ≈ 8 Hz (meta), J(H,F) ≈ 5-7 Hz (meta) |

| H6 (aromatic) | ~7.0 | Singlet (broad) | 1H | |

| CH₃ (methyl) | ~2.3 | Singlet | 3H | N/A |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals. The fluorine atom will cause splitting of the signals from adjacent protons. The proton at position 3, being ortho to the fluorine, will likely appear as a doublet with a coupling constant of approximately 8-10 Hz. The proton at position 5 will experience coupling to both the proton at position 6 and the fluorine atom, resulting in a doublet of doublets. The proton at position 6, being adjacent to the methyl group and meta to the ethynyl group, is predicted to be a broad singlet. The ethynyl proton is expected to resonate as a sharp singlet around 3.2 ppm. The methyl protons will also appear as a singlet at approximately 2.3 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-F) | ~160 (doublet, ¹J(C,F) ≈ 245 Hz) |

| C2 (C-CH₃) | ~125 (doublet, ²J(C,F) ≈ 20 Hz) |

| C3 (C-H) | ~115 (doublet, ²J(C,F) ≈ 25 Hz) |

| C4 (C-ethynyl) | ~120 |

| C5 (C-H) | ~130 (doublet, ³J(C,F) ≈ 8 Hz) |

| C6 (C-H) | ~118 |

| C (ethynyl, C≡CH) | ~83 |

| C (ethynyl, C≡CH) | ~78 |

| CH₃ (methyl) | ~15 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals. The carbon atom bonded to the fluorine (C1) will exhibit a large coupling constant (¹J(C,F)) of around 245 Hz, appearing as a doublet significantly downfield. The other aromatic carbons will also show smaller couplings to the fluorine atom. The two sp-hybridized carbons of the ethynyl group will resonate in the 70-85 ppm range. The methyl carbon will appear upfield at approximately 15 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 4-ethynyl-1-fluoro-2-methylbenzene and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9] The solvent should contain a small amount of TMS as an internal standard.[8]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a depth of about 4-5 cm.[9][10]

-

Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve maximum homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 134.15

-

Major Fragments (predicted): m/z = 133 (M-1), 119 (M-15, loss of CH₃), 109 (M-25, loss of C₂H), 91

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 134.15, corresponding to the molecular weight of C₉H₇F.[1] A significant fragment at m/z = 133 would result from the loss of a hydrogen atom. The loss of the methyl group would lead to a fragment at m/z = 119. Another likely fragmentation pathway is the loss of the ethynyl group, resulting in a peak at m/z = 109. Further fragmentation of the aromatic ring could also be observed.

Caption: Predicted mass spectrometry fragmentation of 4-ethynyl-1-fluoro-2-methylbenzene.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination of two techniques that allows for the separation and identification of components in a mixture.[11]

-

Sample Preparation: Prepare a dilute solution of 4-ethynyl-1-fluoro-2-methylbenzene (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12]

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated injector of the gas chromatograph.[12]

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.[11][13] The column separates the compound from any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact). The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.[13]

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of 4-ethynyl-1-fluoro-2-methylbenzene. By combining predicted data with established principles of spectroscopic interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers working with this and structurally related compounds. The synergistic use of IR, NMR, and MS allows for an unambiguous confirmation of the molecular structure, which is a critical step in any chemical research and development endeavor.

References

-

Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

-

ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

YouTube. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Springer. (2019, May 22). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubMed. (n.d.). An Evaluation of Fourier Transform Infrared (FTIR) Spectroscopy for Detecting Organic Solvents in Expired Breath. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-fluoro-4-nitro-benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | CID 16213797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ETHYNYL-1-FLUORO-2-METHYLBENZENE [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. scribd.com [scribd.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. etamu.edu [etamu.edu]

- 12. uoguelph.ca [uoguelph.ca]

- 13. Gas chromatography mass spectrometry basic principles | 애질런트 [agilent.com]

Commercial Availability and Synthetic Strategy of 1-Ethynyl-2-fluoro-4-methylbenzene: A Technical Guide for Chemical Researchers

Introduction

This technical guide provides an in-depth analysis of 1-Ethynyl-2-fluoro-4-methylbenzene (CAS Number: 928304-42-1), a fluorinated aromatic alkyne of increasing interest to researchers in medicinal chemistry and materials science. The unique combination of a terminal alkyne, a fluorine substituent, and a methyl group on a benzene ring presents a versatile scaffold for the synthesis of complex molecular architectures. This document outlines the commercial availability of this compound, its key physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties and Commercial Availability

This compound is a substituted aromatic hydrocarbon with the molecular formula C₉H₇F and a molecular weight of 134.15 g/mol . This compound is commercially available from several chemical suppliers, including BLD Pharm[1], Sigma-Aldrich, and 2a biotech, ensuring its accessibility for research and development purposes.

| Property | Value | Source |

| CAS Number | 928304-42-1 | BLD Pharm, Sigma-Aldrich |

| Molecular Formula | C₉H₇F | Inferred from structure |

| Molecular Weight | 134.15 g/mol | Sigma-Aldrich |

| Storage Conditions | Sealed in dry, 2-8°C | BU CyberSec Lab |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | BU CyberSec Lab |

Strategic Synthesis: A Plausible and Robust Protocol

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of C(sp²)-C(sp) bonds. This protocol involves the coupling of a halo-aromatic compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. Given the commercial availability of suitable precursors, a two-step synthetic sequence is proposed:

-

Sonogashira coupling of a halogenated precursor (e.g., 1-bromo-2-fluoro-4-methylbenzene or 1-iodo-2-fluoro-4-methylbenzene) with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene).

-

Deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne.

Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)-2-fluoro-4-methylbenzene (Sonogashira Coupling)

-

Precursor Selection: 1-Bromo-2-fluoro-4-methylbenzene (CAS: 452-74-4) is a commercially available and suitable starting material. While the corresponding iodo-derivative is also available and generally more reactive, the bromo- derivative offers a good balance of reactivity and cost-effectiveness.

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

-

Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. The triethylamine acts as both a solvent and a base.

-

Addition of Alkyne: To the stirred solution, add ethynyltrimethylsilane (1.2 eq.) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired silyl-protected alkyne.

Step 2: Synthesis of this compound (Deprotection)

-

Reaction Setup: Dissolve the purified 1-((trimethylsilyl)ethynyl)-2-fluoro-4-methylbenzene (1.0 eq.) in methanol.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 0.2 eq.) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with a non-polar organic solvent such as diethyl ether or hexane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash chromatography or distillation.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it a valuable building block in several areas of chemical research, particularly in the development of novel pharmaceuticals and functional materials.

Role in Medicinal Chemistry

-

Bioisosteric Replacement: The fluorine atom is a well-established bioisostere for hydrogen. Its introduction into a drug candidate can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to the target protein. The strong carbon-fluorine bond can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-